molecular formula C18H17NO2 B184695 Ethyl 1-benzyl-1H-indole-2-carboxylate CAS No. 17017-66-2

Ethyl 1-benzyl-1H-indole-2-carboxylate

Cat. No.: B184695
CAS No.: 17017-66-2
M. Wt: 279.3 g/mol
InChI Key: ZILCNJGUDMJWJT-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-1H-indole-2-carboxylate is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Scientific Research Applications

Ethyl 1-benzyl-1H-indole-2-carboxylate has several scientific research applications, including:

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and can cause skin corrosion/irritation and serious eye damage/eye irritation .

Future Directions

Future research on indole-2-carboxylic acid, 1-benzyl-, ethyl ester could focus on its potential applications in the treatment of various diseases, given its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-1H-indole-2-carboxylate typically involves the alkylation of indole derivatives. One common method is the reaction of 1H-indole-2-carboxylic acid with benzyl bromide in the presence of a base, followed by esterification with ethanol . The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted indole derivatives .

Comparison with Similar Compounds

Ethyl 1-benzyl-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

  • Ethyl indole-2-carboxylate
  • Mthis compound
  • 1-Benzyl-1H-indole-2-carboxylic acid

These compounds share similar structural features but may differ in their chemical properties and biological activities.

Properties

IUPAC Name

ethyl 1-benzylindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-2-21-18(20)17-12-15-10-6-7-11-16(15)19(17)13-14-8-4-3-5-9-14/h3-12H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILCNJGUDMJWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168814
Record name Indole-2-carboxylic acid, 1-benzyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17017-66-2
Record name Indole-2-carboxylic acid, 1-benzyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017017662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole-2-carboxylic acid, 1-benzyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 1H-indole-2-carboxylic acid ethyl ester (1.89 g, 10.0 mmol) and benzylbromide (1.71 g, 10.0 mmol) in acetone (50 mL) was added cesium carbonate (3.26 g, 10.0 mmol). The mixture was heated to reflux overnight and then allowed to cool back to room temperature. The mixture was partitioned between ethyl acetate and brine and the layers were then separated. The aqueous layer was extracted with one additional portion of ethyl acetate. The organics were combined, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The crude material was purified by flash chromatography through silica gel using ethyl acetate/hexanes (0/100 gradient to 6/94) to give 1-benzyl-1H-indole-2-carboxylic acid ethyl ester (2.38 g, 85%) as a white solid. 1H NMR (400 MHz, CDCl3); δ 7.68 (d, 1H), 7.37-7.11 (m, 7H), 7.02 (d, 2H), 5.82 (s, 2H), 4.30 (q, 2H), 1.33 (t, 3H).
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1.89 g
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1.71 g
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cesium carbonate
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3.26 g
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50 mL
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Q & A

Q1: Why is ethyl 1-benzylindole-2-carboxylate a suitable starting material for crenatine synthesis?

A1: Ethyl 1-benzylindole-2-carboxylate (also known as Indole-2-carboxylic acid, 1-benzyl-, ethyl ester) serves as a valuable precursor in crenatine synthesis due to its structural features. The molecule already possesses the indole core found in crenatine. The researchers utilize the carboxylate group at the 2-position as a handle for introducing a C2-substituent. This substituent is crucial as it undergoes cyclization to the 3-position of the indole nucleus, a key step in forming the β-carboline skeleton of crenatine []. Furthermore, the benzyl group on the indole nitrogen acts as a protecting group during the synthesis and can be selectively removed later using aluminum chloride-catalyzed debenzylation to afford the desired final product [].

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